N-(3-chloro-4-methoxyphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Design, Synthesis, and Characterization : This compound is part of a broader class of chemicals studied for their anticancer properties. For instance, Vinayak et al. (2014) synthesized novel derivatives of acetamide that were evaluated for in vitro anticancer activity against human leukemic cell lines, demonstrating significant cytotoxicity on PANC-1 and HepG2 cell lines. This research contributes to the understanding of how modifications to the chemical structure can influence anticancer activity, although it does not specifically mention the compound , it falls within a related chemical category (Vinayak, Sudha, Lalita, & Kumar, 2014).
Herbicidal and Insecticidal Applications
Herbicide Mechanism and Toxicity : Chloroacetamide derivatives, including those with structures similar to the queried compound, have been evaluated for their herbicidal efficacy and mechanism of action. For instance, Weisshaar & Böger (1989) studied chloroacetamide inhibition of fatty acid synthesis in green algae, shedding light on the herbicidal action of these compounds. Though not directly mentioned, this research indicates the broad utility of chloroacetamide derivatives in agricultural applications (Weisshaar & Böger, 1989).
Insecticidal Activity : The structure-activity relationship of pyridine derivatives, including their synthesis and toxicity against pests such as the cowpea aphid, has been investigated. These studies highlight the potential for using compounds with similar chemical backbones in developing new insecticides, demonstrating moderate to strong aphidicidal activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-26-15-5-4-13(9-14(15)20)22-16(25)10-28-17-8-12(6-7-21-17)19-23-18(24-27-19)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAZUVFMFDSWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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